![molecular formula C21H12Cl3NS B2625239 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline CAS No. 339013-18-2](/img/structure/B2625239.png)
3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline, also known as DCQ, is a synthetic small molecule that has been studied extensively for its potential therapeutic applications. DCQ is a member of the quinoline family of compounds, which are known for their broad range of biological activities. DCQ has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
The crystal structures of certain isomeric quinolines, closely related to 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline, have been thoroughly analyzed. The studies reveal intricate molecular arrangements generated through a combination of hydrogen bonding and π-π interactions. These interactions are crucial in the formation of centrosymmetric structural dimeric motifs, such as cage-type dimers and π(quinoline)⋯π(quinoline) interactions, which are commonly observed in similar quinolone compounds. Such structural insights are pivotal in understanding the molecular behavior of these compounds and their potential applications in various scientific fields (de Souza et al., 2015).
Chemical Synthesis and Reactivity
Synthesis of Quinoline Derivatives
The synthesis of functionally substituted quinoline derivatives, especially those containing sulfur like this compound, is of great interest due to their diverse biological activities. These compounds are known for their antitumor, analgesic, and antimicrobial properties. Furthermore, their role as antioxidants and their use in anti-stress therapy highlight their significance in medicinal chemistry. The synthesis routes and reaction conditions are meticulously optimized to yield bis-quinoline derivatives, showcasing the compound's versatility in forming complex molecular structures (Aleksanyan & Hambardzumyan, 2014).
Photonic and Electronic Applications
Optical and Structural Properties of Quinoline Films
The structural and optical properties of certain quinoline derivatives have been studied in detail. These compounds, in their thin-film form, exhibit unique polycrystalline structures with dispersed nanocrystallites, leading to interesting electronic and photonic properties. Spectral measurements and optical analysis reveal insights into their electron transition behaviors, energy gaps, and other essential optical parameters, which are crucial for applications in photovoltaic devices and organic electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties and Device Fabrication
The photovoltaic properties of quinoline derivatives are explored through the fabrication of organic-inorganic photodiode devices. The investigation into the electrical properties, conduction mechanisms, and diode parameters under different conditions provides valuable insights. These properties are significantly influenced by the presence of specific substituent groups, demonstrating the compound's potential in enhancing the performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3NS/c22-15-10-8-13(9-11-15)16-12-14-4-1-2-7-19(14)25-21(16)26-20-17(23)5-3-6-18(20)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCONHYQLNTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
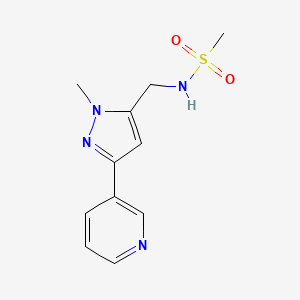

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)
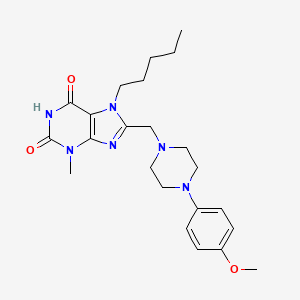
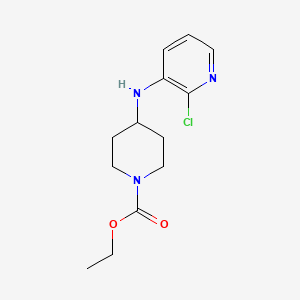
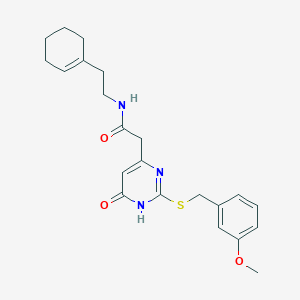
![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)
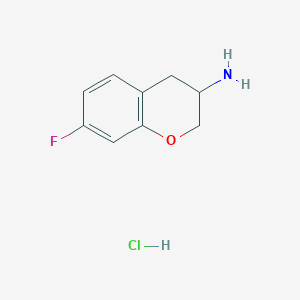
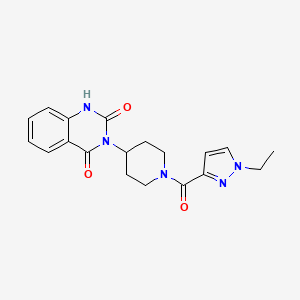
![2-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2625176.png)
![N-(2-(6-((2-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625179.png)